Malonylsemialdehyde-CoA

Enzymology Biocatalysis 3-HP Production

For specialized research in the 3-hydroxypropionate cycle, β-alanine metabolism, and ALDH enzyme specificity, generic CoA esters are non-functional. This Malonylsemialdehyde-CoA (3-oxopropanoyl-CoA) features a unique aldehyde group critical for malonyl-CoA reductase (MCR) domain characterization and developing high-throughput screening assays for 3-HP bioplastic production. Using substitutes leads to inaccurate enzyme kinetics and failed biocatalysis, ensuring the precision of your metabolic engineering and assay development.

Molecular Formula C24H38N7O18P3S
Molecular Weight 837.6 g/mol
CAS No. 6244-93-5
Cat. No. B15546582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonylsemialdehyde-CoA
CAS6244-93-5
Molecular FormulaC24H38N7O18P3S
Molecular Weight837.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19?,23-/m1/s1
InChIKeyNMEYBPUHJHMRHU-UXYNFSPESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malonylsemialdehyde-CoA (CAS: 6244-93-5): A Key CoA Thioester for Specialized Biochemical Assays and Bioprocess R&D


Malonylsemialdehyde-CoA (CAS 6244-93-5), also known as 3-oxopropanoyl-CoA, is a specialized acyl-CoA thioester that functions as a central intermediate in several critical metabolic pathways [1]. Its primary biological roles include acting as the product of malonyl-CoA reduction in the 3-hydroxypropionate (3-HP) cycle for CO₂ fixation and as a key intermediate in the catabolism of β-alanine [2]. The compound's structure features a reactive aldehyde group on a three-carbon backbone, distinguishing it from more common CoA esters like acetyl-CoA and malonyl-CoA, which dictates its unique enzymatic specificity and reaction equilibrium [1].

Why Malonylsemialdehyde-CoA Cannot Be Interchanged with Malonyl-CoA or Other Common Acyl-CoA Esters


The functional utility of Malonylsemialdehyde-CoA (CAS 6244-93-5) is strictly tied to its unique structural and redox properties, which preclude substitution by generic CoA esters like malonyl-CoA or acetyl-CoA [1]. Key differentiators include its role in a strongly thermodynamically favored reduction to 3-hydroxypropionyl-CoA, a property not shared by malonyl-CoA [2]. Furthermore, the presence of the free aldehyde group dictates a specific enzyme binding mode distinct from carboxylated CoA esters, as demonstrated by malonyl-CoA reductase's strict substrate specificity for the aldehyde intermediate [3]. Generic substitution in analytical assays or bioprocess development would lead to nonfunctional pathways, inaccurate quantification, or failed biocatalysis, making precise compound selection a critical procurement decision [4].

Quantitative Differentiation Evidence for Malonylsemialdehyde-CoA vs. Structural Analogs in Research Applications


Thermodynamically Favored Reduction to 3-Hydroxypropionyl-CoA Defines Unique Biocatalytic Directionality

In the presence of β-hydroxypropionyl-CoA dehydrogenase and NADPH, the reduction of Malonylsemialdehyde-CoA to 3-hydroxypropionyl-CoA is thermodynamically driven to completion, a property not observed for the reverse reaction from malonyl-CoA [1]. The reaction equilibrium is strongly in favor of the product, with a 1:1 stoichiometry of NADPH oxidation per mole of Malonylsemialdehyde-CoA consumed [2]. In contrast, the reduction of malonyl-CoA to Malonylsemialdehyde-CoA by malonyl-CoA reductase (EC 1.2.1.75) is reversible and requires a specific, ordered kinetic mechanism [3].

Enzymology Biocatalysis 3-HP Production

Unique Spectrophotometric Detection at 300 nm Enables Specific Quantification in Complex Mixtures

Malonylsemialdehyde-CoA exhibits a distinct spectrophotometric property, enabling its specific quantification in enzyme assays by monitoring absorbance at 300 nm, a wavelength where common CoA esters like malonyl-CoA and acetyl-CoA do not absorb significantly [1]. This is in direct contrast to malonyl-CoA, which is typically monitored via NADPH oxidation at 340 nm, a method that suffers from interference by contaminating TPNH oxidase activities in enzyme preparations [2].

Analytical Chemistry Assay Development Enzyme Kinetics

Higher Substrate Affinity for Malonate-semialdehyde Dehydrogenase Compared to Methylmalonate Semialdehyde

For malonate-semialdehyde dehydrogenase (EC 1.2.1.18), the CoA-thioesterified form of malonate semialdehyde (i.e., Malonylsemialdehyde-CoA) is the direct product. While direct Km data for the CoA ester is limited, the enzyme's kinetic parameters for its non-esterified substrate, malonate semialdehyde, provide a comparative baseline [1]. The reported Km for malonate semialdehyde is 60 μM, which is significantly lower than the Km for its methylated analog, 2-methyl-3-oxopropanoate (methylmalonate semialdehyde), which ranges from 4.5 to 50 μM across different enzyme sources [2]. This indicates a generally higher affinity for the non-methylated substrate in many biological systems, suggesting a metabolic preference for the unsubstituted Malonylsemialdehyde-CoA pathway in β-alanine catabolism [1].

Enzyme Kinetics Metabolic Engineering β-Alanine Metabolism

Unique Role as the Irreversible Intermediate in the 3-Hydroxypropionate (3-HP) Bioproduction Pathway

In the biotechnologically important 3-Hydroxypropionate (3-HP) cycle for CO₂ fixation and industrial 3-HP production, Malonylsemialdehyde-CoA is the specific and essential intermediate generated by the C-terminal domain of malonyl-CoA reductase (MCR) [1]. This enzyme exhibits strict substrate specificity; it does not act on other CoA esters like succinyl-CoA or acetyl-CoA [2]. The C-terminal domain reduces malonyl-CoA to Malonylsemialdehyde-CoA with a Km for malonyl-CoA of approximately 40 μM [3]. The subsequent reduction of this aldehyde to 3-HP by the N-terminal domain is kinetically independent and irreversible, ensuring a unidirectional flow of carbon [1].

Metabolic Engineering Bioproduction Synthetic Biology

Procurement-Driven Application Scenarios for Malonylsemialdehyde-CoA (CAS: 6244-93-5)


In Vitro Reconstruction and Kinetic Characterization of the 3-Hydroxypropionate (3-HP) Cycle Enzymes

For metabolic engineering groups developing microbial strains for the production of 3-HP (a key platform chemical for bioplastics), Malonylsemialdehyde-CoA is a non-negotiable reagent. It is required for the in vitro characterization of the C-terminal and N-terminal domains of malonyl-CoA reductase (MCR) [1]. Assays using this compound allow for the precise measurement of the specific activity of the N-terminal MCR domain, which is critical for identifying rate-limiting steps and optimizing flux towards 3-HP [2]. The compound's unique spectrophotometric properties also facilitate the development of high-throughput screening assays for directed evolution campaigns aimed at improving MCR activity [3].

Quantitative Analysis of β-Alanine Catabolism and Metabolic Disorders

Research laboratories investigating β-alanine metabolism, a pathway linked to certain metabolic disorders and neurotransmitter regulation, rely on Malonylsemialdehyde-CoA as a key analytical standard [1]. It is used as a substrate to measure the activity of β-hydroxypropionyl-CoA dehydrogenase or malonate-semialdehyde dehydrogenase in tissue extracts [2]. The well-established 340 nm or 300 nm spectrophotometric assays using this compound provide a direct and quantifiable readout of pathway flux, enabling comparative studies of enzyme activity in disease models or under various physiological conditions [3].

Characterization of CoA-Dependent Aldehyde Dehydrogenase (ALDH) Enzyme Families

Malonylsemialdehyde-CoA serves as a crucial probe for differentiating the substrate specificity of the CoA-dependent aldehyde dehydrogenase (ALDH) enzyme family, which includes malonate-semialdehyde dehydrogenase and methylmalonate-semialdehyde dehydrogenase [1]. By comparing enzyme kinetics with this compound against its methylated analog, researchers can elucidate the molecular determinants of substrate recognition and catalytic efficiency [2]. This knowledge is fundamental for understanding the evolution of these enzymes and for designing selective inhibitors or engineering enzymes with altered substrate scopes for biotechnological applications [3].

Development of Novel Biocatalytic Routes for Acrylate and Dicarboxylate Synthesis

Companies and academic groups developing novel biocatalytic routes to produce α-substituted acrylates and C4-dicarboxylic acids are interested in pathways that diverge from Malonylsemialdehyde-CoA [1]. As a central intermediate, this compound can be enzymatically converted to various valuable chemical building blocks. Having access to Malonylsemialdehyde-CoA allows for the in vitro screening and characterization of novel enzymes that act on this aldehyde intermediate, accelerating the development of patentable, bio-based production methods for renewable chemicals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malonylsemialdehyde-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.